

A Comparative Analysis of DPP-4 Inhibitors on Cardiovascular Outcomes

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Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have become a cornerstone in the management of type 2 diabetes. Beyond their glucose-lowering effects, their impact on the cardiovascular system has been a subject of extensive investigation. This guide provides a comparative analysis of the cardiovascular outcomes associated with different DPP-4 inhibitors, supported by data from pivotal clinical trials.

Quantitative Cardiovascular Outcome Data

The following table summarizes the primary and key secondary cardiovascular outcomes from major clinical trials for four leading DPP-4 inhibitors: sitagliptin, saxagliptin, alogliptin, and linagliptin.

Trial (DPP-4 Inhibitor)	Primary Endpoint (MACE)	Cardiovascular Death	Myocardial Infarction	Stroke	Hospitalization for Heart Failure
TECOS (Sitagliptin)	HR 0.98 (95% CI, 0.88-1.09)	HR 1.03 (95% CI, 0.89-1.19)	HR 0.90 (95% CI, 0.76-1.07)	HR 0.97 (95% CI, 0.79-1.19)	HR 1.00 (95% CI, 0.83-1.20)[1] [2]
SAVOR-TIMI 53 (Saxagliptin)	HR 1.00 (95% CI, 0.89-1.12)	HR 1.03 (95% CI, 0.87-1.22)	HR 0.95 (95% CI, 0.79-1.16)	HR 1.11 (95% CI, 0.88-1.39)	HR 1.27 (95% CI, 1.07-1.51)[3] [4]
EXAMINE (Alogliptin)	HR 0.96 (95% CI, 0.80-1.16)	HR 0.85 (95% CI, 0.66-1.10)	HR 1.00 (95% CI, 0.77-1.31)	HR 1.11 (95% CI, 0.72-1.71)	HR 1.07 (95% CI, 0.79-1.46)[5]
CARMELINA (Linagliptin)	HR 1.02 (95% CI, 0.89-1.17)	HR 0.96 (95% CI, 0.78-1.18)	HR 1.11 (95% CI, 0.89-1.38)	HR 1.03 (95% CI, 0.76-1.38)	HR 0.90 (95% CI, 0.74-1.08)[6] [7][8]

MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. The specific components may vary slightly between trials.

Experimental Protocols of Key Cardiovascular Outcome Trials

The methodologies of the landmark cardiovascular outcome trials for DPP-4 inhibitors are detailed below, providing insight into the patient populations and study designs that generated the data above.

TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)

- Objective: To assess the cardiovascular safety of sitagliptin in patients with type 2 diabetes and established cardiovascular disease.[\[1\]](#)[\[9\]](#)
- Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[\[1\]](#)[\[9\]](#)[\[10\]](#)
- Patient Population: 14,671 patients with type 2 diabetes and a history of major coronary artery disease, ischemic cerebrovascular disease, or atherosclerotic peripheral arterial disease. Key inclusion criteria included an HbA1c between 6.5% and 8.0% and being on stable doses of one or two oral antihyperglycemic agents or insulin.[\[1\]](#)[\[2\]](#)[\[9\]](#)
- Intervention: Patients were randomized to receive sitagliptin (100 mg daily, or 50 mg if eGFR was ≥ 30 and < 50 mL/min/1.73 m²) or a matching placebo, in addition to their existing therapy.[\[10\]](#)
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina.[\[1\]](#)[\[9\]](#)

SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53)

- Objective: To evaluate the long-term cardiovascular efficacy and safety of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[\[3\]](#)
- Patient Population: 16,492 patients with type 2 diabetes who had either a history of established cardiovascular disease or multiple risk factors for vascular disease.[\[11\]](#) Patients with end-stage renal disease were excluded.[\[11\]](#)
- Intervention: Patients were randomized to receive saxagliptin (5 mg daily, or 2.5 mg daily for those with an estimated glomerular filtration rate [eGFR] of ≤ 50 mL/min) or a matching placebo.[\[11\]](#)
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke.[\[11\]](#)

EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care)

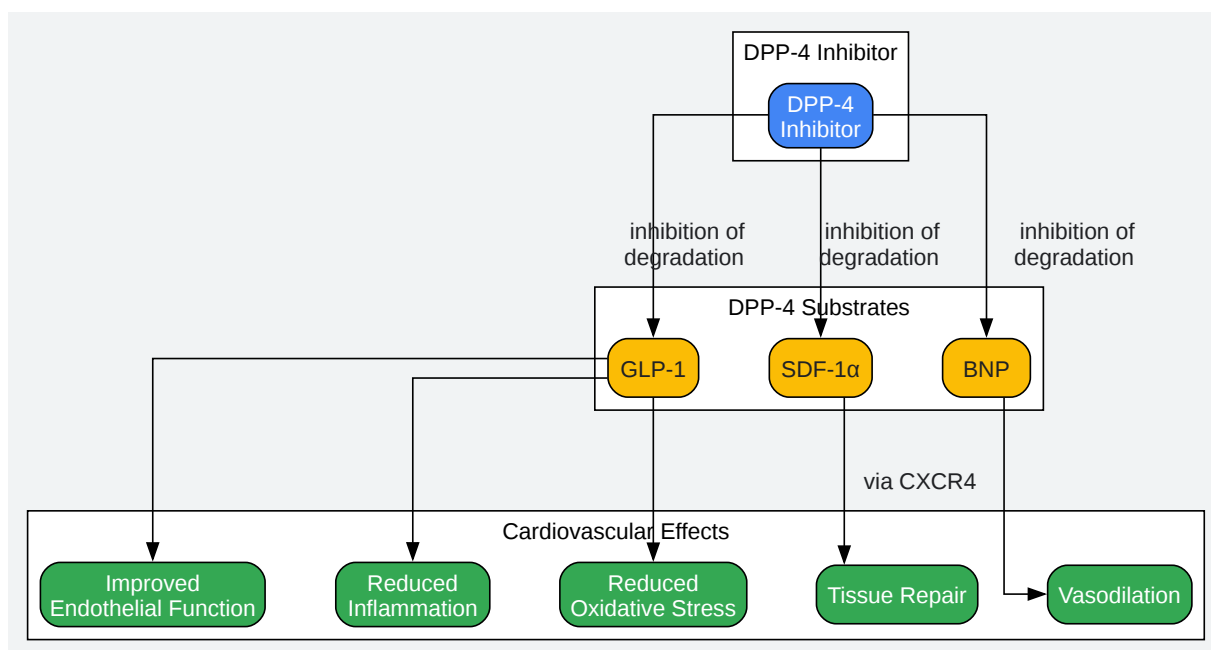
- Objective: To determine the cardiovascular safety of alogliptin in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).[\[12\]](#)[\[13\]](#)
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[\[12\]](#)[\[5\]](#)
- Patient Population: 5,380 patients with type 2 diabetes who had experienced an ACS event (myocardial infarction or unstable angina requiring hospitalization) within 15 to 90 days prior to randomization.[\[12\]](#)[\[5\]](#) Key exclusion criteria included type 1 diabetes and end-stage renal disease.[\[12\]](#)
- Intervention: Patients were randomized to receive alogliptin (25 mg, 12.5 mg, or 6.25 mg daily, based on renal function) or a matching placebo.[\[12\]](#)
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[\[12\]](#)[\[14\]](#)

CARMELINA (Cardiovascular and Renal Microvascular Outcome Study With Linagliptin)

- Objective: To assess the effect of linagliptin on cardiovascular and renal outcomes in patients with type 2 diabetes at high risk for both cardiovascular and kidney events.[\[7\]](#)[\[8\]](#)[\[15\]](#)
- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[\[7\]](#)[\[8\]](#)[\[15\]](#)
- Patient Population: 6,979 adults with type 2 diabetes, an HbA1c between 6.5% and 10.0%, and high cardiovascular and renal risk. This included patients with a history of vascular disease and albuminuria, or reduced eGFR with micro- or macroalbuminuria. Patients with end-stage renal disease were excluded.[\[8\]](#)[\[16\]](#)
- Intervention: Patients were randomized to receive linagliptin 5 mg once daily or a matching placebo, in addition to their usual care.[\[8\]](#)
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Signaling Pathways and Experimental Workflows

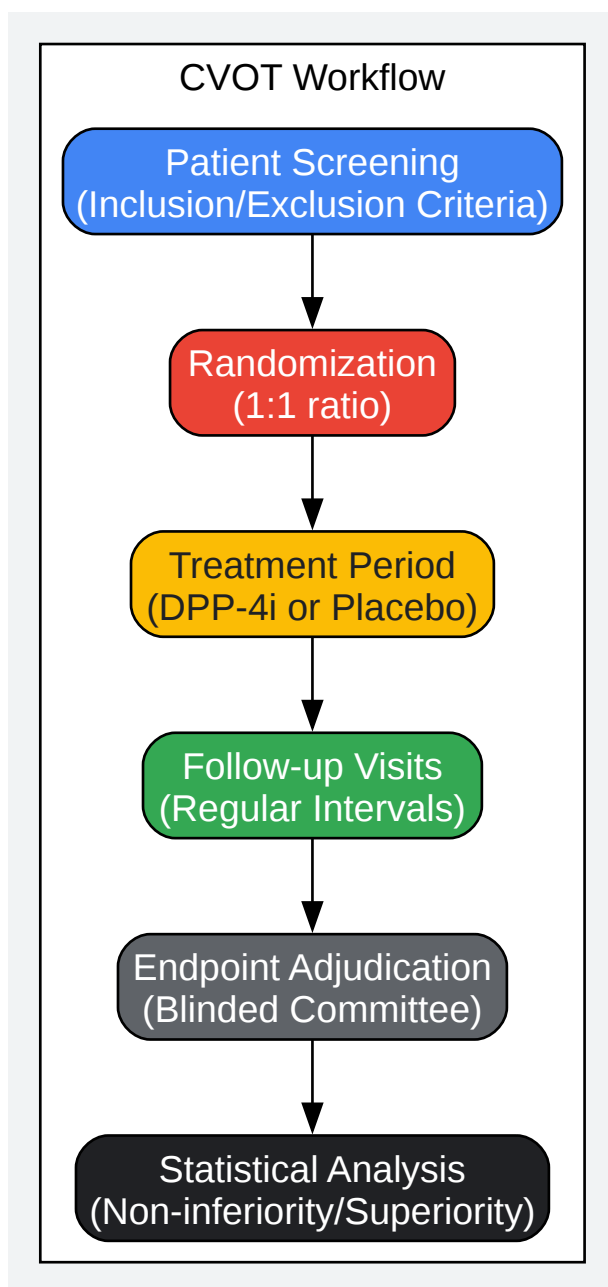
The cardiovascular effects of DPP-4 inhibitors are believed to be mediated through both GLP-1-dependent and independent pathways.



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Caption: Proposed signaling pathways of DPP-4 inhibitors' cardiovascular effects.

The general workflow for the cardiovascular outcome trials of DPP-4 inhibitors followed a standardized, rigorous process to ensure data integrity and patient safety.



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Caption: General experimental workflow for a typical DPP-4 inhibitor CVOT.

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